molecular formula C11H13NO4 B1422810 Methyl 4-[methoxy(methyl)carbamoyl]benzoate CAS No. 203442-83-5

Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Cat. No.: B1422810
CAS No.: 203442-83-5
M. Wt: 223.22 g/mol
InChI Key: WSFWZFRKCJTFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[methoxy(methyl)carbamoyl]benzoate: is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position is substituted with a methoxy(methyl)carbamoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary targets of Methyl 4-[methoxy(methyl)carbamoyl]benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of 4-aminobenzoic acid

      Starting Material: 4-aminobenzoic acid

      Reagents: Methanol, sulfuric acid (catalyst)

      Conditions: Reflux the mixture of 4-aminobenzoic acid and methanol in the presence of sulfuric acid to form methyl 4-aminobenzoate.

  • Carbamoylation

      Starting Material: Methyl 4-aminobenzoate

      Reagents: Methyl chloroformate, methanol

      Conditions: React methyl 4-aminobenzoate with methyl chloroformate in methanol to introduce the methoxy(methyl)carbamoyl group, forming methyl 4-[methoxy(methyl)carbamoyl]benzoate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and carbamoylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Mild to moderate temperatures, aqueous or organic solvents

      Products: Oxidation of the methoxy group can lead to the formation of carboxylic acids or aldehydes.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, typically in ether solvents

      Products: Reduction of the carbamoyl group can yield primary amines.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Room temperature to moderate heating

      Products: Halogenated derivatives of the benzoate ester.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Bromine, chlorine

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.

Biology

    Enzyme Inhibition Studies: Utilized in studies to understand enzyme inhibition mechanisms, particularly those involving esterases and amidases.

Medicine

    Drug Development: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

Industry

    Polymer Production: Used in the synthesis of specialty polymers with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the carbamoyl group, making it less reactive in certain chemical transformations.

    Ethyl 4-[methoxy(methyl)carbamoyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.

    Methyl 4-[methoxy(ethyl)carbamoyl]benzoate: Contains an ethyl group in the carbamoyl moiety, altering its steric and electronic properties.

Uniqueness

Methyl 4-[methoxy(methyl)carbamoyl]benzoate is unique due to the presence of both the methoxy and carbamoyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 4-[methoxy(methyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFWZFRKCJTFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Terephthalic acid monomethyl ester (5.4 g, 30 mmol) and 2-chloro-4,6-dimethoxy-[1,3,5]triazine (7.9 g, 45 mmol) in THF (300 mL) is added N-methyl morpholine (4.95 mL, 45 mmol), the mixture is stirred at room temperature overnight. Additional N-methyl morpholine (4.95 mL, 45 mmol) is added, followed by the addition of O, N-dimethyl-hydroxylamine HCl salt (3.51 g, 45 mmol). The reaction mixture is stirred overnight, and filtered through celite. The filtrate was concentrated and purified by column chromatography on silica gel (hexane/ethyl acetate) giving the title compound (6.8 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-dimethyl-hydroxylamine HCl salt
Quantity
3.51 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[methoxy(methyl)carbamoyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[methoxy(methyl)carbamoyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[methoxy(methyl)carbamoyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[methoxy(methyl)carbamoyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[methoxy(methyl)carbamoyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.